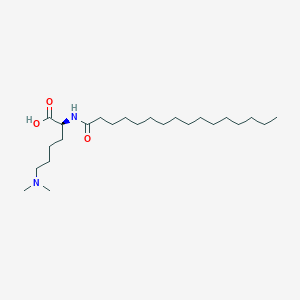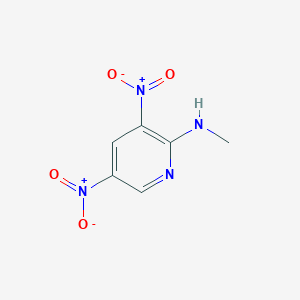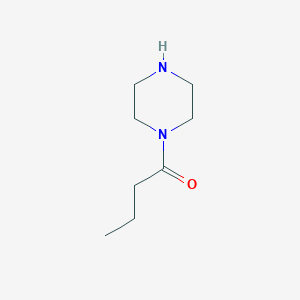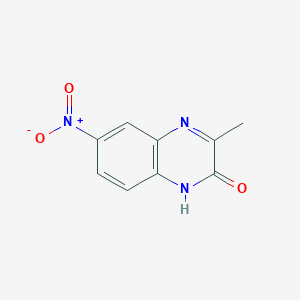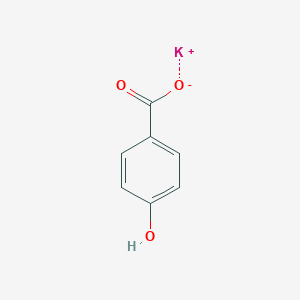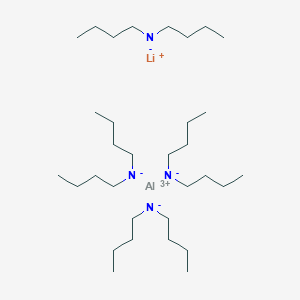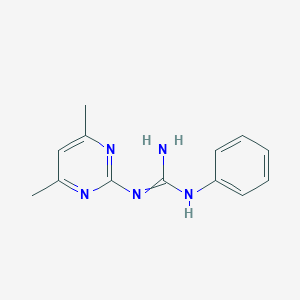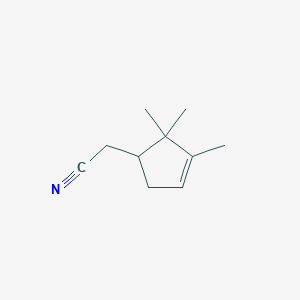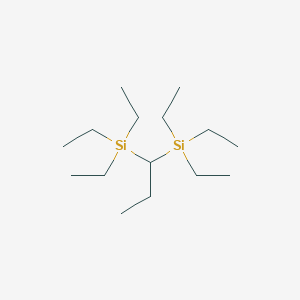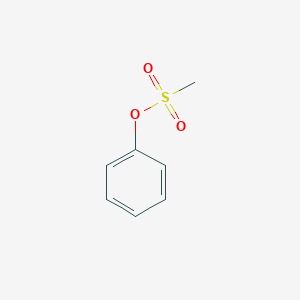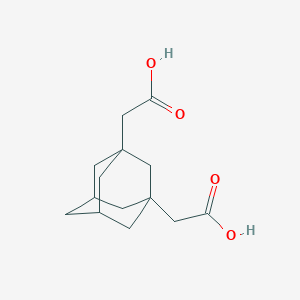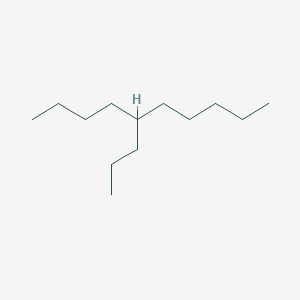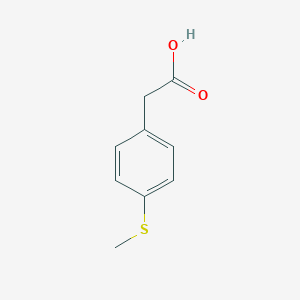
4-(Methylthio)phenylacetic acid
Overview
Description
4-(Methylthio)phenylacetic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a phenyl ring substituted with a methylthio group at the para position and an acetic acid moiety. This compound is known for its applications in various chemical and pharmaceutical processes.
Mechanism of Action
Target of Action
It’s known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with receptors or enzymes in these tissues.
Mode of Action
It has been reported to undergo tio2 photocatalytic one-electron oxidation . This suggests that it may interact with its targets through oxidation processes, leading to changes in the biochemical state of the target cells.
Biochemical Pathways
The compound’s involvement in TiO2 photocatalytic one-electron oxidation suggests it may influence redox reactions and related biochemical pathways .
Result of Action
It’s known to cause irritation to the eyes, skin, and respiratory system , indicating that it may induce inflammatory responses or other cellular changes in these tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Methylthio)phenylacetic acid. For instance, light exposure may trigger its photocatalytic oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylthio)phenylacetic acid typically involves the reaction of p-halogenated phenylacetic acid with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). This method avoids the environmental pollution associated with the Willgerodt-Kindler reaction, which generates hydrogen sulfide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)phenylacetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TiO2 and light for photocatalytic oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the carboxylic acid group.
Substitution: Halogenating agents for introducing other substituents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
4-(Methylthio)phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
- Phenylacetic acid
- 4-(Methylthio)acetophenone
- Phenylthioacetic acid
- 3-(Methylthio)propylamine
Comparison: 4-(Methylthio)phenylacetic acid is unique due to the presence of both a methylthio group and an acetic acid moiety, which confer distinct chemical properties and reactivity. Compared to phenylacetic acid, the methylthio group enhances its nucleophilicity and potential for further functionalization. In contrast to 4-(Methylthio)acetophenone, the acetic acid group provides additional sites for chemical modification .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMLFHMRRBJCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407239 | |
| Record name | 4-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-55-9 | |
| Record name | 4-(Methylthio)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(methylthio)phenylacetic acid participate in photoinduced electron transfer reactions?
A1: this compound acts as an electron donor in photoinduced electron transfer reactions when paired with a suitable sensitizer, such as 4-carboxybenzophenone. [, ] Upon light absorption, the excited sensitizer accepts an electron from the sulfur atom in this compound, generating a radical cation on the acid molecule and a radical anion on the sensitizer. [, ] This process initiates a cascade of reactions, including decarboxylation and radical formation. [, ]
Q2: What is the fate of the this compound radical cation formed after electron transfer?
A2: The this compound radical cation undergoes decarboxylation, leading to the formation of a carbon-centered radical adjacent to the sulfur atom. [, ] This radical can further participate in polymerization reactions, as demonstrated in studies using acrylamide as a monomer. [] The efficiency of this process depends on the rate of radical-ion pair separation and the reactivity of the generated radical. []
Q3: How does the structure of this compound influence its photochemical behavior?
A3: The presence of both the aromatic ring and the thioether group in this compound contributes to its photochemical properties. The aromatic moiety enhances the reactivity of the generated radicals, making them more efficient initiators for polymerization compared to their aliphatic counterparts. [] Additionally, the position of the methylthio group on the aromatic ring can influence the electron donating ability and subsequently impact the overall photochemical reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
